molecular formula C13H14F3N5S B12234368 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12234368
M. Wt: 329.35 g/mol
InChI Key: QHGZGJXXJWNQFT-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a thiadiazole ring, a trifluoromethyl-substituted pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.

    Coupling Reactions: The thiadiazole and pyridine rings can be coupled using palladium-catalyzed cross-coupling reactions.

    Piperazine Ring Formation: The final step might involve the formation of the piperazine ring through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine: can be compared with other thiadiazole or piperazine derivatives.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C13H14F3N5S

Molecular Weight

329.35 g/mol

IUPAC Name

3-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C13H14F3N5S/c1-9-18-12(22-19-9)21-6-4-20(5-7-21)11-3-2-10(8-17-11)13(14,15)16/h2-3,8H,4-7H2,1H3

InChI Key

QHGZGJXXJWNQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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